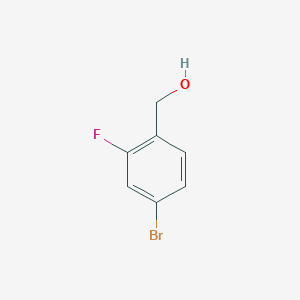

4-Bromo-2-fluorobenzyl alcohol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBJZMQPVBWEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370088 | |

| Record name | 4-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188582-62-9 | |

| Record name | 4-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzyl alcohol (CAS No. 188582-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromo-2-fluorobenzyl alcohol, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its significant applications in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 188582-62-9, is a halogenated aromatic alcohol.[1][2][3] Its structural and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 188582-62-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.02 g/mol | [2] |

| Appearance | White to pale cream solid (crystals, powder, or fused solid) | [1] |

| Melting Point | 30-35 °C | [1][2] |

| Purity | ≥97% | [1][2] |

| IUPAC Name | (4-Bromo-2-fluorophenyl)methanol | |

| SMILES String | OCc1ccc(Br)cc1F | [2] |

| InChI Key | BWBJZMQPVBWEJU-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.

Experimental Protocol: Reduction of 4-Bromo-2-fluorobenzoic acid

This protocol is based on established chemical literature and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 N

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 4-Bromo-2-fluorobenzoic acid in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-tetrahydrofuran complex solution is added dropwise to the cooled solution of the carboxylic acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 85 °C). The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of methanol, followed by the addition of 1 N hydrochloric acid.

-

The mixture is stirred at room temperature for an additional 2 hours.

-

The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex pharmaceutical intermediates. Its primary application lies in its use as a precursor for the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This latter compound is a significant intermediate for a variety of biologically active molecules, including potential anti-cancer agents.[4][5]

The synthesis of this key intermediate involves the reaction of 4-bromo-2-fluoroaniline with other reagents, and while this compound is not directly used in this specific step, its precursor, 4-bromo-2-fluorobenzoic acid, is a key starting material. The alcohol can be readily oxidized to the corresponding aldehyde, which can then be used in various coupling reactions.

Role as a Precursor to PARP Inhibitors

Derivatives of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP).[6][7] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The 4-bromo-2-fluorobenzyl moiety serves as a critical component of the scaffold for these potential inhibitors.

Logical Relationship Diagram:

References

- 1. This compound 97 188582-62-9 [sigmaaldrich.com]

- 2. This compound 97 188582-62-9 [sigmaaldrich.com]

- 3. This compound | 188582-62-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-2-fluorobenzyl Alcohol in Drug Discovery and Development

This technical guide provides an in-depth overview of 4-Bromo-2-fluorobenzyl alcohol, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and its role as a vital intermediate in the creation of novel therapeutics.

Core Properties and Specifications

This compound is a halogenated aromatic compound valued for its utility in organic synthesis. The presence of both bromine and fluorine substituents allows for regioselective reactions, making it a versatile precursor for complex molecular architectures.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 205.02 g/mol | [2] |

| Molecular Formula | C₇H₆BrFO | [2] |

| CAS Number | 188582-62-9 | [2] |

| Appearance | White to pale cream or light yellow crystals/powder | [1][3] |

| Melting Point | 30-35 °C | [2] |

| Purity (Assay) | ≥96.0% - 97% | [3] |

| Flash Point | > 110 °C (>230 °F) - closed cup | [2] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| SMILES | OCc1ccc(Br)cc1F | [2] |

| InChI | 1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | [2] |

| InChI Key | BWBJZMQPVBWEJU-UHFFFAOYSA-N | [2] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure is a key component in the development of biologically active molecules, with applications in creating novel compounds exhibiting significant antimicrobial and anti-inflammatory properties. The fluorinated nature of the molecule can enhance the biological activity and pharmacokinetic properties of the final drug product.[4][5]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound via the reduction of 4-bromo-2-fluorobenzoic acid.[6]

Materials and Reagents:

-

4-bromo-2-fluorobenzoic acid

-

Borane (BH₃) 1.0 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 15 g, 68.5 mmol) in anhydrous THF (250 mL) in a reaction flask, cool the mixture to 0 °C using an ice bath.

-

Reduction: Add borane solution (1.0 M in THF, e.g., 140 mL, 140 mmol) dropwise to the cooled solution. After the addition is complete, heat the solution and stir at 85 °C overnight.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of methanol, followed by 1 N HCl. Stir the mixture at room temperature for an additional 2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography to obtain pure this compound.

The expected yield for this synthesis is approximately 86%.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding benzoic acid precursor.

References

A Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-fluorobenzyl alcohol (CAS No: 188582-62-9), a key chemical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Understanding these properties is critical for its effective handling, reaction optimization, and integration into drug development workflows.

Core Physicochemical Properties

This compound is a halogenated aromatic alcohol valued for its specific chemical structure, which allows for regioselective reactions in complex molecular assemblies. The presence of both bromine and fluorine atoms on the benzyl alcohol framework makes it a versatile starting material for novel drug molecule design.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 188582-62-9 | [2][3] |

| Molecular Formula | C₇H₆BrFO | [3] |

| Molecular Weight | 205.02 g/mol | |

| Appearance | White to pale cream solid (crystals, powder, or lumps) | [3] |

| Melting Point | 28.0 - 37.0 °C | [3] |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Density | Experimental data not readily available. | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Quantitative data in common solvents is not readily available. See Experimental Protocols for a determination method. |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques.

Synthesis of this compound

This protocol describes the reduction of 4-bromo-2-fluoro-benzoic acid to yield this compound.

Materials:

-

4-bromo-2-fluoro-benzoic acid

-

Borane solution (BH₃, 1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve 4-bromo-2-fluoro-benzoic acid in THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane solution (1.0 M in THF) to the flask.

-

After the addition is complete, remove the ice bath and heat the solution to 85 °C overnight under reflux.

-

Cool the reaction mixture to room temperature and then quench the reaction by carefully adding Methanol followed by 1 N HCl.

-

Stir the mixture at room temperature for an additional 2 hours.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

-

Purify the crude product via column chromatography to obtain pure this compound.

Melting Point Determination Protocol

This protocol outlines a general method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus.[1][4]

Materials:

-

This compound sample (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom of the tube. The packed sample height should be approximately 1-2 cm.[5]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): Heat the apparatus rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool below the approximate melting point. Insert a new sample.

-

Heat the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1). This is the onset of melting.

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid (T2). This is the completion of melting.

-

The melting point is reported as the range T1 - T2.

Solubility Determination Protocol (Qualitative & Semi-Quantitative)

This protocol describes a general shake-flask method to determine the solubility of a solid compound in a given organic solvent at a specific temperature.[6][7]

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., ethanol, acetone, dichloromethane)

-

Small glass vials with screw caps

-

Spatula

-

Volumetric pipette or graduated cylinder

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

Procedure:

-

Preparation: Add a pre-weighed excess amount of this compound to a series of vials. The excess solid is crucial to ensure an equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

Sample Preparation: Once equilibrium is established, stop agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent.

-

Analyze the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry, against a pre-established calibration curve.

-

Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate key workflows relevant to the use and characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to (4-bromo-2-fluorophenyl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Introduction

(4-bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a critical structural motif and versatile chemical intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to parent molecules, making it a valuable building block in the design and synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of (4-bromo-2-fluorophenyl)methanol, with a focus on its relevance to drug discovery and development. It includes a compilation of quantitative data, detailed experimental protocols, and logical workflows to support researchers in its effective utilization.

Chemical Structure and Properties

The structure of (4-bromo-2-fluorophenyl)methanol consists of a benzyl alcohol core, substituted at the 4-position with a bromine atom and at the 2-position with a fluorine atom.

Structure:

(Image generated for illustrative purposes)

Physicochemical Data

The key physicochemical properties of (4-bromo-2-fluorophenyl)methanol are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 222978-01-0 | [1] |

| Molecular Formula | C₇H₆BrFO | |

| Molecular Weight | 205.02 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 44.0 to 48.0 °C | |

| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Flash Point | 110.9 ± 23.2 °C |

Spectroscopic Data

| Data Type | Predicted Values / Notes |

| ¹H NMR | Aromatic protons (Ar-H) expected in the δ 7.0-7.6 ppm range. Methylene protons (-CH₂OH) expected around δ 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, variable (δ ~1.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons expected in the δ 110-165 ppm range, with the C-F bond causing a large C-F coupling constant. The C-Br carbon shift will be lower (around δ 115-125 ppm). The methylene carbon (-CH₂OH) is expected around δ 60-65 ppm. |

| Mass Spec (EI) | Molecular ion (M⁺) peaks expected at m/z 204 and 206 due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). A significant fragment would be the loss of the hydroxyl group (M-17) or the entire hydroxymethyl group (M-31). |

Synthesis and Reactivity

(4-bromo-2-fluorophenyl)methanol is typically synthesized via the reduction of the corresponding benzaldehyde derivative. This method is efficient and utilizes common laboratory reagents.

Representative Synthetic Workflow

The reduction of 4-bromo-2-fluorobenzaldehyde with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is a standard and effective method for preparing the title compound.

Caption: Synthetic workflow for (4-bromo-2-fluorophenyl)methanol.

Reactivity in Drug Synthesis

The primary utility of (4-bromo-2-fluorophenyl)methanol in drug discovery lies in the reactivity of its bromine substituent. It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of carbon-based substituents (alkyl, aryl, vinyl, alkynyl groups), enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Applications in Drug Development

Halogenated phenyl rings are privileged structures in medicinal chemistry. The specific 4-bromo-2-fluoro substitution pattern is utilized to modulate the electronic and steric properties of a molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

Role as a Key Building Block

This compound is a key intermediate for synthesizing more complex molecules targeting a range of diseases, including oncology, neurology, and infectious diseases. While specific drugs directly citing this starting material are not always public, its structural motifs are found in many classes of inhibitors.

Application in Targeting Epigenetic Regulators: BRD4

A prominent area where such building blocks are relevant is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes like c-MYC.

BRD4 Mechanism of Action:

-

Binding: BRD4 uses its two bromodomains (BD1 and BD2) to bind to acetylated lysine residues on histone tails.

-

Recruitment: This binding event localizes BRD4 to active chromatin regions.

-

Elongation: BRD4 then recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.

-

Phosphorylation: P-TEFb phosphorylates RNA Polymerase II (Pol II), causing it to transition from a paused state into productive transcriptional elongation, leading to the expression of target genes.

BET inhibitors, often containing halogenated phenyl groups, are designed to fit into the acetyl-lysine binding pocket of BRD4's bromodomains, preventing it from binding to histones and thereby downregulating the expression of oncogenes.

Caption: BRD4-mediated transcription and mechanism of inhibition.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis and application of (4-bromo-2-fluorophenyl)methanol.

Protocol: Synthesis of (4-bromo-2-fluorophenyl)methanol

This protocol describes the reduction of 4-bromo-2-fluorobenzaldehyde using sodium borohydride.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and dissolve in methanol (approx. 0.2 M).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to the solution portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x volume) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-bromo-2-fluorophenyl)methanol.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for using the title compound as a substrate in a Suzuki coupling reaction.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-bromo-2-fluorophenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction and Washing: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the desired coupled product.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

(4-bromo-2-fluorophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Information | Precautionary Measures |

| GHS Pictogram | Exclamation Mark (GHS07) |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |

| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

| Incompatible Materials | Strong oxidizing agents. |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

(4-bromo-2-fluorophenyl)methanol is a high-value chemical intermediate with significant applications in modern drug discovery. Its defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The strategic incorporation of the 4-bromo-2-fluoro-phenyl motif can impart beneficial properties that are crucial for the development of effective and safe therapeutics, particularly in the competitive field of epigenetic modulation and oncology. This guide provides the foundational technical information required for its successful application in a research and development setting.

References

An In-depth Technical Guide to the Chemical Compatibility of 4-Bromo-2-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 4-Bromo-2-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its reactivity and stability is crucial for its safe handling, storage, and effective use in synthetic pathways. This document outlines its compatibility with common laboratory reagents, provides detailed experimental protocols for compatibility testing, and illustrates relevant chemical transformations.

Core Chemical Properties

This compound is a solid at room temperature with a melting point range of 30-35 °C. It is stable under normal storage conditions. Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 188582-62-9 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | White to pale cream solid |

| Melting Point | 30-35 °C |

| Boiling Point | 262 °C |

| Flash Point | >110 °C |

Chemical Compatibility Summary

The chemical compatibility of this compound with various classes of reagents is summarized in the following tables. The reactivity data is based on general chemical principles of substituted benzyl alcohols and available literature on related compounds.

Acids

Benzyl alcohols can undergo acid-catalyzed reactions, such as dehydration to form ethers or substitution to form benzyl halides. The reactivity is dependent on the acid strength and concentration.

| Reagent Class | Example Reagent | Expected Compatibility/Reactivity |

| Strong Mineral Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Incompatible: Potential for acid-catalyzed dehydration to form dibenzyl ether or substitution to form the corresponding benzyl halide. |

| Strong Organic Acids | Trifluoroacetic Acid (TFA) | Incompatible: Can act as a catalyst for decomposition or side reactions. |

| Weak Organic Acids | Acetic Acid | Generally Compatible: Can be used as a solvent, but prolonged heating may lead to esterification. |

Bases

The benzylic alcohol proton is weakly acidic and generally does not react with weak bases. Strong bases can deprotonate the alcohol to form an alkoxide.

| Reagent Class | Example Reagent | Expected Compatibility/Reactivity |

| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Use with Caution: May form the corresponding sodium or potassium benzylate salt, especially at elevated temperatures. The aromatic bromine and fluorine are generally stable to nucleophilic aromatic substitution under these conditions. |

| Weak Bases | Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) | Generally Compatible: Unlikely to cause significant reaction at room temperature. |

Oxidizing Agents

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the strength of the oxidizing agent and reaction conditions.

| Reagent Class | Example Reagent | Expected Product(s) |

| Mild Oxidizing Agents | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 4-Bromo-2-fluorobenzaldehyde |

| Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 4-Bromo-2-fluorobenzoic acid |

Reducing Agents

The benzylic alcohol functional group is generally stable to many reducing agents. However, the aromatic halogen atoms may be susceptible to reduction under certain conditions.

| Reagent Class | Example Reagent | Expected Compatibility/Reactivity |

| Hydride Reducing Agents | Sodium Borohydride (NaBH₄) | Generally Compatible: The alcohol functional group is already in a reduced state. The aryl bromide and fluoride are generally stable to NaBH₄. |

| Stronger Hydride Agents | Lithium Aluminum Hydride (LiAlH₄) | Use with Caution: While the alcohol is stable, LiAlH₄ can potentially reduce the aryl bromide under forcing conditions. |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Incompatible: Likely to cause dehalogenation (removal of bromine and potentially fluorine) and reduction of the benzene ring under forcing conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the chemical compatibility of this compound.

Protocol 1: Stability Testing with Acidic and Basic Reagents

Objective: To determine the stability of this compound in the presence of a representative strong acid and a strong base.

Materials:

-

This compound

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

-

UV lamp for TLC visualization

-

Small reaction vials with stir bars

-

Magnetic stir plate

Procedure:

-

Prepare two reaction vials. To each, add 100 mg of this compound.

-

To the first vial, add 2 mL of 1 M HCl.

-

To the second vial, add 2 mL of 1 M NaOH.

-

Stir both reactions at room temperature.

-

Monitor the reactions by TLC at regular intervals (e.g., 1, 4, and 24 hours). To do this, withdraw a small aliquot from the reaction mixture, dilute it with DCM, and spot it on a TLC plate alongside a spot of the starting material in DCM.

-

Develop the TLC plate in the developing solvent and visualize under a UV lamp.

-

Assess for the appearance of new spots (indicating degradation or reaction) or a decrease in the intensity of the starting material spot.

-

After 24 hours, if a reaction has occurred, work up the reaction mixture by extracting with DCM, drying the organic layer with Na₂SO₄, and concentrating to isolate the product for further analysis (e.g., NMR, MS).

Protocol 2: Oxidation with a Mild Oxidizing Agent

Objective: To confirm the oxidation of this compound to the corresponding aldehyde using a mild oxidant.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Magnetic stir plate

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of DCM.

-

Add 1.5 equivalents of PCC to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates, dry with Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-fluorobenzaldehyde.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Oxidation Pathway of this compound

The following diagram illustrates the oxidation of this compound to its corresponding aldehyde and carboxylic acid.

Caption: Oxidation pathway of this compound.

Experimental Workflow for Compatibility Testing

This diagram outlines the general workflow for assessing the chemical compatibility of this compound.

Caption: General workflow for chemical compatibility testing.

Safety, Handling, and Storage

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: As detailed in this guide, avoid strong oxidizing agents, strong acids, and conditions that could promote dehalogenation. While some Safety Data Sheets for similar compounds list acid anhydrides and acid chlorides as incompatible, this is a general precaution for alcohols.[2]

This technical guide provides a foundational understanding of the chemical compatibility of this compound. For critical applications, it is always recommended to perform specific compatibility tests under the conditions of intended use.

References

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluorobenzyl alcohol, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is critical for its effective use in various synthetic protocols and for the development of robust drug formulations. This document outlines its predicted solubility in a range of common solvents, details experimental methodologies for solubility determination, and provides a visual representation of a general experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C₇H₆BrFO) is a moderately polar molecule. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its solubility in polar protic solvents. The aromatic ring, bromine, and fluorine atoms introduce nonpolar characteristics, influencing its solubility in organic solvents.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxyl group can form hydrogen bonds with water, but the larger, nonpolar aromatic ring limits extensive solubility. |

| Methanol | Soluble | The alcohol functional group of both the solute and solvent allows for favorable hydrogen bonding and dipole-dipole interactions. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the hydroxyl group of the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |

| Acetone | Soluble | Acetone's polarity is sufficient to dissolve this compound through dipole-dipole interactions. | |

| Nonpolar | Hexane | Insoluble | The significant difference in polarity between the nonpolar hexane and the moderately polar this compound results in poor solubility. |

| Toluene | Slightly Soluble | The aromatic nature of toluene may allow for some interaction with the benzene ring of the solute, but overall solubility is expected to be limited due to polarity differences. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be adapted for qualitative, semi-quantitative, and quantitative analysis.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

-

Mixing: After each addition, vigorously agitate the test tube for 30-60 seconds. A vortex mixer can be used for more consistent results.

-

Observation: Visually inspect the solution after each mixing step.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating: If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

Semi-Quantitative Solubility Determination (Cloud Point Method)

This method, also known as the cloud point titration, can provide a more precise, albeit still relative, measure of solubility.

Methodology:

-

Initial Solution: Prepare a saturated or near-saturated solution of this compound in a known volume of a "good" solvent (a solvent in which it is highly soluble).

-

Titration: Slowly add a "poor" solvent (a solvent in which it is insoluble or sparingly soluble) to the solution while stirring continuously.

-

Observation: The point at which the solution becomes persistently cloudy or turbid is the "cloud point." This indicates the limit of solubility in the solvent mixture.

-

Recording: Record the volume of the poor solvent added to reach the cloud point. This can be used to compare the relative solubility in different solvent systems.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in terms of mass per unit volume (e.g., g/100 mL).

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully decant or filter a known volume of the supernatant, ensuring no solid particles are transferred. A syringe filter can be effective for this purpose.

-

Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of filtered solution in mL) * 100

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The introduction of bromine and fluorine atoms into the molecular structure can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine, in particular, is often used to enhance metabolic stability, improve binding affinity, and increase lipophilicity.

While no specific signaling pathways involving this compound have been detailed in publicly available literature, its derivatives are likely designed to interact with specific biological targets such as enzymes or receptors. The nature of these interactions would be highly dependent on the final molecular structure of the API. The solubility of this intermediate is a critical parameter for its use in synthetic organic chemistry, enabling chemists to design and execute efficient reaction pathways for the creation of novel drug molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data remains to be experimentally determined, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals. A thorough characterization of its solubility is paramount for optimizing its use as a pharmaceutical intermediate and for the successful development of new therapeutic agents.

4-Bromo-2-fluorobenzyl Alcohol: A Versatile Orthogonally Substituted Building Block in Organic Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – 4-Bromo-2-fluorobenzyl alcohol is emerging as a crucial building block for researchers, scientists, and drug development professionals. Its unique trifunctional chemical structure, featuring a primary alcohol, a bromo substituent, and a fluoro substituent on a benzene ring, offers a versatile platform for the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The strategic placement of these functional groups allows for a range of selective chemical transformations, making it an invaluable intermediate in modern organic synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline powder with a melting point in the range of 30-35 °C.[1] Its properties make it manageable for both laboratory and industrial applications. Proper storage at room temperature in sealed containers is recommended to maintain its integrity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 188582-62-9 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.02 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 30-35 °C | [1][2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Assay | ≥96.0% (GC) |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| SMILES string | OCc1ccc(Br)cc1F | [2] |

| InChI | 1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | [2] |

| InChI key | BWBJZMQPVBWEJU-UHFFFAOYSA-N | [2] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups: the primary alcohol, the aryl bromide, and the activating/directing effect of the fluorine atom. This allows for a sequential and controlled introduction of molecular complexity.

Reactions at the Hydroxyl Group

The primary alcohol moiety is a versatile handle for various transformations, including oxidation, etherification, and esterification.

The selective oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for further carbon-carbon bond formation or other derivatizations. A reliable method for this conversion is the use of a 2-Iodoxy-5-methylbenzenesulfonic acid-catalyzed oxidation with Oxone.

Experimental Protocol: Oxidation to 4-Bromo-2-fluorobenzaldehyde

-

Materials: this compound, Potassium 2-iodo-5-methylbenzenesulfonate, Oxone (potassium peroxymonosulfate), Acetonitrile, Water.

-

Procedure:

-

To a stirred suspension of Oxone (1.2 equivalents) in a mixture of acetonitrile and water, add this compound (1.0 equivalent).

-

Add a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate (e.g., 1 mol%).

-

Heat the reaction mixture to a suitable temperature (e.g., 70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

-

Note: This is a general procedure adapted from a similar oxidation. Specific yields for this compound may vary.

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[3][4][5] This reaction is particularly useful for introducing a wide variety of alkyl or substituted benzyl groups.

Experimental Protocol: General Williamson Ether Synthesis

-

Materials: this compound, a strong base (e.g., sodium hydride, NaH), an appropriate alkyl halide (e.g., benzyl bromide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add the alkyl halide (1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude ether, which can be purified by chromatography.

-

Esterification of this compound can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. The reaction with an acyl chloride is typically rapid and efficient.

Experimental Protocol: Esterification with an Acyl Chloride

-

Materials: this compound, an acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane, DCM).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM.

-

Cool the solution to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude ester, which can be purified by chromatography.

-

Reactions at the Bromo Group: Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[6]

This powerful reaction allows for the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids or their esters, leading to the synthesis of complex biaryl compounds.[7] The hydroxyl group of the benzyl alcohol may require protection depending on the reaction conditions and the nature of the coupling partners.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Materials: this compound (or a protected derivative), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), a base (e.g., K₂CO₃, 2.0 equivalents), and a degassed solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, add water, and extract with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

-

Table 3: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100-120 |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 80-100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/Water | 40-70 |

Note: These are general conditions and may require optimization for this compound.

Multi-step Synthesis and Protecting Group Strategies

In multi-step syntheses, the judicious use of protecting groups is often necessary to mask the reactivity of the alcohol or other functional groups while transformations are carried out elsewhere in the molecule.[8] For instance, if a Grignard reaction is to be performed on the aryl bromide, the acidic proton of the alcohol must first be protected.[9][10][11][12]

Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS), which are stable to basic and organometallic reagents but can be readily cleaved with fluoride sources or acid.[11][12]

The following diagram illustrates a general synthetic workflow for a multi-step synthesis starting from this compound, incorporating protection, cross-coupling, and deprotection steps.

Caption: General workflow for biaryl synthesis from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility in the synthesis of APIs and other high-value chemical entities underscores its importance in both academic research and industrial drug development.[1] The ability to selectively perform transformations at the alcohol or the aryl bromide position, guided by the electronic effects of the fluorine substituent, allows for the strategic and efficient assembly of novel compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-溴-2-氟苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

synthesis of 4-Bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid

Application Notes: Synthesis of 4-Bromo-2-fluorobenzyl alcohol

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its synthesis from the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, is a common and critical transformation. This document provides detailed protocols for this reduction reaction, focusing on the use of borane (BH₃) as a selective and efficient reducing agent.

The reduction of carboxylic acids to primary alcohols is a fundamental reaction in organic chemistry. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective and react violently with water.[1][2][3] Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), offer a milder and more selective alternative, capable of reducing carboxylic acids in the presence of other functional groups like esters.[4]

Reaction Protocol: Borane-mediated Reduction

This protocol details the reduction of 4-bromo-2-fluorobenzoic acid to this compound using a borane-tetrahydrofuran complex.

Materials and Reagents

-

4-Bromo-2-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. To this stirring solution, slowly add borane-tetrahydrofuran complex (1.0 M in THF, approximately 2.0 eq) dropwise.[5]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 85°C and stir overnight.[5]

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly add methanol to quench the excess borane. Then, add 1 N HCl and continue stirring for an additional 2 hours.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-fluorobenzoic acid | [5] |

| Reducing Agent | Borane-tetrahydrofuran (BH₃-THF) | [5] |

| Molar Equivalents of BH₃ | ~2.0 eq | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | 0°C to 85°C | [5] |

| Reaction Time | Overnight | [5] |

| Product | This compound | [5] |

| Yield | 86% | [5] |

Visualizations

Chemical Reaction Scheme

Caption: Reduction of 4-bromo-2-fluorobenzoic acid.

Experimental Workflow

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for the Oxidation of 4-Bromo-2-fluorobenzyl Alcohol to 4-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and a fluorine atom, which allow for diverse subsequent chemical modifications. The selective oxidation of the primary alcohol, 4-Bromo-2-fluorobenzyl alcohol, to the corresponding aldehyde is a critical transformation that requires mild and efficient methods to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and protocols for several common and effective oxidation methods for this specific transformation, aimed at providing researchers and drug development professionals with a practical guide for laboratory synthesis.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for each reagent and to conduct a thorough risk assessment. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.

-

This compound: May cause skin, eye, and respiratory irritation.[1][2]

-

4-Bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6][7]

-

Dess-Martin Periodinane (DMP): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Heating may cause an explosion, and contact with combustible material may cause fire.[8][9][10][11][12]

-

Oxalyl chloride: Toxic if inhaled and causes severe skin burns and eye damage. Reacts violently with water.[13][14][15][16][17]

-

Dimethyl sulfoxide (DMSO): May cause skin and eye irritation. It can readily penetrate the skin and may carry other dissolved chemicals into the body.[18][19][20]

-

Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): Harmful in contact with skin and causes severe skin burns and eye damage.

Data Presentation

The following table summarizes the quantitative data for various methods used in the oxidation of this compound to 4-Bromo-2-fluorobenzaldehyde, allowing for a direct comparison of their efficacy.

| Oxidation Method | Oxidizing Agent/Catalyst System | Solvent(s) | Reaction Time | Temperature | Yield (%) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 2 - 4 hours | Room Temp. | ~95% |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | ~1.5 hours | -78 °C to RT | High |

| TEMPO-Catalyzed Aerobic Oxidation | TEMPO, Copper(I) bromide, 2,2'-Bipyridyl, N-Methylimidazole | Acetone | 30 - 60 min | Room Temp. | ~65% |

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise execution of the experimental protocol. The data presented for Dess-Martin and Swern oxidations are based on general procedures for similar substrates, as specific literature data for this compound was not available.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation

This protocol is a general procedure for the Dess-Martin oxidation of primary alcohols and is expected to be high-yielding for the target transformation.[16][18]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by pouring the mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

-

Stir until the two layers become clear.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-2-fluorobenzaldehyde.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This protocol outlines a general procedure for the Swern oxidation, which is known for its mild conditions and high yields.[14][15][19]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Three-necked round-bottom flask, thermometer, magnetic stirrer, and nitrogen inlet

Procedure:

-

To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq.) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.5-3.0 eq.). Stir the mixture for 15-30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for an additional 30-45 minutes at -78 °C.

-

Add triethylamine (5.0-7.0 eq.) dropwise to the mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Aerobic Oxidation

This protocol is based on a practical and environmentally friendly copper(I)/TEMPO catalyst system for the aerobic oxidation of substituted benzyl alcohols.

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridyl (bpy)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

N-Methylimidazole (NMI)

-

Acetone

-

Pentane

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone.

-

To the solution, add solid copper(I) bromide (~5 mol%). The solution will turn pale green.

-

Add 2,2'-bipyridyl (~5 mol%) and TEMPO (~5 mol%). The solution will turn a deep red-brown.

-

Add N-methylimidazole (~10 mol%) dropwise. The color will fade to a lighter red-brown.

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air.

-

The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes. Stir for an additional 5 minutes after the color change.

-

Dilute the reaction mixture with pentane and water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with pentane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-fluorobenzaldehyde.

-

The product can be further purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general experimental workflow and the chemical transformation.

Caption: General experimental workflow for the oxidation of this compound.

Caption: Chemical transformation from alcohol to aldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. 4-Bromo-2-fluorobenzaldehyde price,buy 4-Bromo-2-fluorobenzaldehyde - chemicalbook [chemicalbook.com]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. benchchem.com [benchchem.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 20. 57848-46-1|4-Bromo-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acids.[1][2]

This application note provides a detailed overview and experimental protocols for the Suzuki coupling reaction of 4-Bromo-2-fluorobenzyl alcohol. This substrate is a valuable building block, and its coupling with various aryl and heteroaryl boronic acids yields 4-aryl-2-fluorobenzyl alcohol derivatives. These products are of significant interest in drug discovery and development, serving as precursors to a diverse range of complex molecular architectures. The presence of the benzyl alcohol moiety requires careful optimization of reaction conditions to achieve high yields while preserving the functional group.

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound (boronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables provide representative quantitative data for analogous Suzuki coupling reactions of structurally similar aryl bromides and benzyl halides. These data illustrate the influence of various catalysts, bases, solvents, and boronic acid coupling partners on the reaction yield and can serve as a guide for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Various Arylboronic Acids (Analogous Conditions) [4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 88 |

| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃/XPhos (1/2) | K₂CO₃ | THF/H₂O | 70 | 12 | 91 |

Table 2: Suzuki Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates

| Entry | Benzyl Bromide | Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95 |

| 2 | 4-Methoxybenzyl bromide | Potassium 4-chlorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 24 | 89 |

| 3 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 18 | 92 |

| 4 | 2-Fluorobenzyl bromide | Potassium 3-pyridyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | CPME/H₂O | 90 | 20 | 85 |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (2 mol%))

-

Base (e.g., K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv))

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1))

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 205 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-fluorobenzyl alcohol.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%))

-

Base (e.g., K₃PO₄ (3.0 equiv))

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or cyclopentyl methyl ether (CPME)/H₂O (10:1))

-

Microwave reaction vial with a magnetic stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (e.g., 0.5 mmol, 102.5 mg), the arylboronic acid (0.65 mmol), the base (1.5 mmol), the palladium precursor, and the ligand.

-

Add the degassed solvent mixture to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature (e.g., 100-140 °C) for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References